Phentolamine mesylate
Overview
Description
Phentolamine Mesylate is the mesylate salt of a synthetic imidazoline with alpha-adrenergic antagonist activity . It is used in the treatment of hypertension and hypertensive emergencies, pheochromocytoma, vasospasm of Raynaud Disease and frostbite, clonidine withdrawal syndrome, impotence, and peripheral vascular disease .
Synthesis Analysis
A method for synthesizing Phentolamine Mesylate involves the reaction of phentolamine with methylsulfonic acid at 80°C. The mixture is then cooled to 0°C, and left for 8 hours for precipitation and crystallization .
Molecular Structure Analysis
The molecular formula of Phentolamine Mesylate is C18H23N3O4S . The IUPAC name is 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid . The molecular weight is 377.5 g/mol .
Chemical Reactions Analysis
Phentolamine Mesylate has been found to have a significant impact on the effectiveness of different local anesthetics and vasoconstrictors . It has been shown to reduce the duration of anesthesia in various studied groups .
Physical And Chemical Properties Analysis
Phentolamine Mesylate is a white or off-white, odorless crystalline powder . Its solutions are acid to litmus. It is freely soluble in water and in alcohol, and slightly soluble in chloroform . It melts at about 178°C .
Scientific Research Applications
Ophthalmology
Phentolamine Mesylate has been used in the field of Ophthalmology .
Application
It’s used in the form of eye drops to improve vision and image quality for patients with severe night vision disturbances (DLD) .
Method of Application
In a placebo-controlled, randomized, double-masked clinical trial, adult patients with severe DLD were given either one dose of Phentolamine Mesylate Ophthalmic Solution (PMOS) or placebo .
Results
The pupil diameter of PMOS-treated subjects decreased significantly, and contrast sensitivity improved significantly post-treatment at various spatial frequencies . PMOS also demonstrated improvements in the numbers of letters read for mesopic and photopic, high- and low-contrast visual acuity .
Stomatology
Phentolamine Mesylate is used in the field of Stomatology .
Application
It’s used for the reversal of soft tissue anesthesia and the associated functional deficits resulting from a local dental anesthetic .
Method of Application
Phentolamine Mesylate for reversing local anesthesia is available as an intraoral submucosal injection .
Results
Phentolamine Mesylate was found to be effective in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .
Pharmaceutical Formulations
Phentolamine Mesylate is used in the analysis of pharmaceutical formulations .
Application
It’s used as a pharmaceutical reference standard for the determination of the analyte in pharmaceutical formulations by chemiluminescence technique .
Method of Application
A poly (4-aminobenzene sulfonic acid)-modified glassy carbon electrode (p-ABSA/GCE) was fabricated by electropolymerization .
Results
Phentolamine Mesylate can produce a sensitive well-defined anodic peak current at p-ABSA/GCE .
Reducing Anesthesia Duration
Phentolamine Mesylate is used to reduce the duration of anesthesia .
Application
It’s used to accelerate reversal of soft-tissue anesthesia and the associated functional deficits .
Method of Application
Phentolamine Mesylate is administered in the same area as a local anesthetic .
Results
Phentolamine Mesylate was found to be efficacious and safe in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .
Cardiovascular Diseases
Phentolamine Mesylate is used in the field of cardiovascular diseases .
Application
It’s used for the control of hypertensive emergencies, most notably due to pheochromocytoma . It also has usefulness in the treatment of cocaine-induced cardiovascular complications .
Method of Application
Phentolamine Mesylate is administered intravenously or intramuscularly .
Results
Phentolamine Mesylate helps in vasodilation due to α1 blockade . It causes a relaxation of systemic vasculature, leading to hypotension . This hypotension is sensed by the baroreceptor reflex, which results in increased sympathetic nerve firing on the heart, releasing norepinephrine .
Erectile Dysfunction
Phentolamine Mesylate is used in the field of Urology .
Application
It’s used for the treatment of erectile dysfunction .
Method of Application
Phentolamine Mesylate is administered by injection into the penis (intracavernosal), which increases blood flow to the penis, resulting in an erection .
Results
Phentolamine Mesylate was found to be efficacious and safe for the treatment of erectile dysfunction . It enhances depressed left ventricular function in patients with increased left ventricular filling pressure after myocardial infarction .
Anesthesia
Phentolamine Mesylate is used in the field of Anesthesia .
Application
It’s used for the reversal of local anesthesia, particularly in dentistry, reducing the duration of anesthesia and the associated functional deficits .
Method of Application
Phentolamine Mesylate is administered in the same area as a local anesthetic .
Results
Phentolamine Mesylate was found to be effective in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .
Diagnostic Testing for Pheochromocytoma
Phentolamine Mesylate is used in the field of Endocrinology .
Application
It’s used in the diagnosis of pheochromocytoma, a rare tumor of the adrenal glands .
Method of Application
Phentolamine Mesylate is used in a diagnostic test known as the Phentolamine blocking test . This test is most reliable in detecting pheochromocytoma in patients with sustained hypertension .
Results
The test helps in the diagnosis of pheochromocytoma, aiding in the appropriate treatment of the condition .
Future Directions
Phentolamine Mesylate has shown promise in treating nerve injuries and denervation-induced muscle atrophy following peripheral nerve injury . It has also been found to be effective in reducing the persistence of anesthesia duration on the lower lip and tongue, with infrequent adverse effects of little clinical significance . Further Phase 3 studies should be conducted to further evaluate its potential to treat these conditions .
properties
IUPAC Name |
3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIYDFVHFQEFKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-60-2 (Parent) | |
Record name | Phentolamine mesilate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60215315 | |
Record name | Phentolamine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855630 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Phentolamine mesylate | |
CAS RN |
65-28-1 | |
Record name | Phentolamine methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phentolamine mesilate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phentolamine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phentolamine mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.549 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENTOLAMINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7543E5K9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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